molecular formula C17H32 B13958785 Cyclohexane, 1,1'-(1,5-pentanediyl)bis- CAS No. 54833-31-7

Cyclohexane, 1,1'-(1,5-pentanediyl)bis-

Katalognummer: B13958785
CAS-Nummer: 54833-31-7
Molekulargewicht: 236.4 g/mol
InChI-Schlüssel: ALPSDJDPJHLYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexane, 1,1’-(1,5-pentanediyl)bis- is an organic compound with the molecular formula C17H32 and a molecular weight of 236.4360. It is a derivative of cyclohexane, where two cyclohexane rings are connected by a pentanediyl chain. This compound is known for its unique structural properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,1’-(1,5-pentanediyl)bis- typically involves the reaction of cyclohexane with a pentanediyl halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of Cyclohexane, 1,1’-(1,5-pentanediyl)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexane, 1,1’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cyclohexane, 1,1’-(1,5-pentanediyl)bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclohexane, 1,1’-(1,5-pentanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane, 1,1’-(1,4-butanediyl)bis-: Similar structure but with a butanediyl chain instead of a pentanediyl chain.

    Cyclohexane, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a propanediyl chain.

    Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethanediyl chain.

Uniqueness

Cyclohexane, 1,1’-(1,5-pentanediyl)bis- is unique due to its specific pentanediyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

54833-31-7

Molekularformel

C17H32

Molekulargewicht

236.4 g/mol

IUPAC-Name

5-cyclohexylpentylcyclohexane

InChI

InChI=1S/C17H32/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h16-17H,1-15H2

InChI-Schlüssel

ALPSDJDPJHLYKS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CCCCCC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.